2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16174960
InChI: InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2
SMILES:
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol

2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate

CAS No.:

Cat. No.: VC16174960

Molecular Formula: C16H19NO6

Molecular Weight: 321.32 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate -

Specification

Molecular Formula C16H19NO6
Molecular Weight 321.32 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-(2-phenylmethoxyethoxy)propanoate
Standard InChI InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Standard InChI Key JYTNQRCNOSJBKR-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester linked to a propanoate moiety substituted with a 2-(benzyloxy)ethoxy chain. The NHS ester enhances electrophilicity, enabling efficient conjugation with nucleophiles like amines, while the benzyl group acts as a protective moiety for the hydroxyl functionality .

Key Structural Features:

  • Core: Pyrrolidine-2,5-dione (NHS ester) for amine reactivity.

  • Linker: Ethylene glycol-derived chain (2-(benzyloxy)ethoxy) providing hydrophilicity and flexibility.

  • Terminal Group: Benzyl ether, offering stability under basic conditions and cleavability via hydrogenolysis .

Molecular Formula and Weight:

  • Formula: C18H21NO7\text{C}_{18}\text{H}_{21}\text{NO}_7 (inferred from analogs ).

  • Molecular Weight: ~393.37 g/mol.

Physicochemical Properties

Data from structurally related compounds (Table 1) suggest:

PropertyValueSource
LogP0.7 – 1.2
Polar Surface Area118 Ų
Rotatable Bonds8 – 10
Hydrogen Bond Acceptors7

These properties indicate moderate hydrophilicity, suitable for aqueous-organic reaction systems, and sufficient flexibility for molecular interactions .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through a multistep approach:

  • Ether Formation: Williamson ether synthesis between benzyl alcohol and ethylene glycol monochloride yields 2-(benzyloxy)ethanol.

  • Propanoate Derivatization: Reaction of 2-(benzyloxy)ethanol with acrylic acid or its derivatives forms 3-(2-(benzyloxy)ethoxy)propanoic acid.

  • NHS Ester Activation: Carbodiimide-mediated coupling (e.g., DCC or EDC) with N-hydroxysuccinimide produces the final compound .

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize NHS ester hydrolysis.

  • Solvent: Anhydrous dichloromethane or DMF.

  • Yield: ~60–75% (based on analog data ).

Applications in Chemical Biology and Drug Development

Bioconjugation

The NHS ester enables covalent bonding with primary amines, making the compound valuable for:

  • Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxic agents to monoclonal antibodies .

  • Protein Labeling: Fluorescent or affinity tags for imaging and pull-down assays .

Case Study: ADC Linker Optimization

A 2024 study utilized a related NHS ester (CAS 1433997-01-3) to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies, achieving a drug-to-antibody ratio (DAR) of 3.8 with retained cytotoxicity .

Prodrug Design

The benzyl ether serves as a protecting group for hydroxyl functionalities, enabling controlled release via hydrogenolysis (Pd/C, H₂) or acidic conditions .

Comparative Analysis with Structural Analogs

Analog Comparison (Table 2)

CompoundBenzyl GroupEthoxy Chain LengthApplication
Target CompoundYes2 unitsBioconjugation
2,5-Dioxopyrrolidin-1-yl 3-(2-azidoethoxy)propanoateNo1 unitClick chemistry
Bis(2,5-dioxopyrrolidin-1-yl) carbonateN/AN/APolymer crosslinking

The benzyl group distinguishes the target compound by enabling orthogonal deprotection strategies absent in azide- or carbonate-bearing analogs .

Challenges and Future Directions

Limitations

  • Hydrolysis Instability: Limits in vivo applications unless stabilized via PEGylation .

  • Stereochemical Complexity: Racemization risks during synthesis require chiral resolution techniques .

Emerging Opportunities

  • Targeted Drug Delivery: Integration with nanoparticle carriers for enhanced tumor penetration .

  • Enzyme-Responsive Prodrugs: Benzyl ether cleavage via tumor-specific esterases .

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